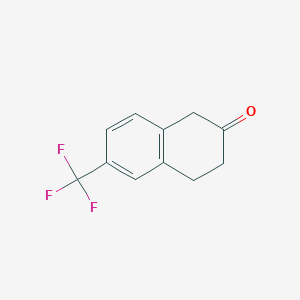
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one is an organic compound with the molecular formula C11H9F3O. It is a derivative of naphthalenone, characterized by the presence of a trifluoromethyl group at the 6th position and a dihydro group at the 3rd and 4th positions.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 3,4-dihydro-1H-naphthalen-2-one using trifluoromethylating agents under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
化学反应分析
Types of Reactions
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols .
科学研究应用
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe or reagent in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological activity.
相似化合物的比较
Similar Compounds
3,4-Dihydronaphthalen-1-one: A similar compound without the trifluoromethyl group.
6-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one: Another derivative with slight structural differences
Uniqueness
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where such properties are desired .
生物活性
6-Trifluoromethyl-3,4-dihydro-1H-naphthalen-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more potent and selective. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound has been linked to its interaction with various biological targets. Notably, compounds containing trifluoromethyl groups often exhibit enhanced binding affinities due to increased lipophilicity and electronic effects.
Inhibition of Enzymatic Activity
Research indicates that derivatives of this compound may inhibit specific enzyme activities. For example, studies on similar compounds have shown that the presence of a trifluoromethyl group can significantly increase the potency against targets like the MIF tautomerase, with some derivatives exhibiting IC50 values as low as 2.6 μM .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications to the naphthalene ring and the introduction of various substituents can dramatically affect biological activity. In particular:
- Trifluoromethyl Substitution : Enhances inhibitory potency against several targets.
- Naphthalene Modifications : Varying substitutions on the naphthalene ring can lead to different binding affinities and selectivity profiles.
Table 1: Potency of Related Compounds
| Compound | IC50 (μM) | Target |
|---|---|---|
| 6-Trifluoromethyl Derivative | 2.6 | MIF Tautomerase |
| Non-fluorinated Analog | 47 | MIF Tautomerase |
| Bromo-substituted | 7.2 | MIF Tautomerase |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity : A study demonstrated that a related compound could suppress the proliferation of non-small cell lung cancer cells by inhibiting MIF tautomerase activity . The mechanism involved disruption of MIF-CD74 signaling pathways.
- Neuropharmacology : Binding assays conducted on NMDA receptors revealed that trifluoromethyl-substituted compounds exhibited high affinity for PCP binding sites, suggesting potential applications in neuropharmacology .
- Viral Inhibition : Research into HSV inhibitors indicated that modifications including trifluoromethyl groups could enhance antiviral activity against HSV-1 while maintaining lower activity against HSV-2 .
属性
分子式 |
C11H9F3O |
|---|---|
分子量 |
214.18 g/mol |
IUPAC 名称 |
6-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-8-6-10(15)4-2-7(8)5-9/h1,3,5H,2,4,6H2 |
InChI 键 |
BMJFAQVVWVBAHP-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(CC1=O)C=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















